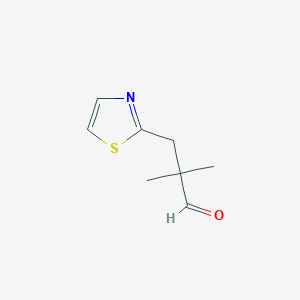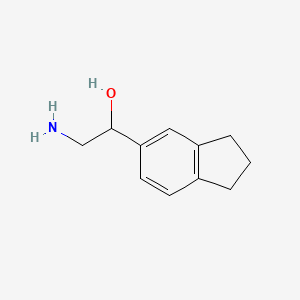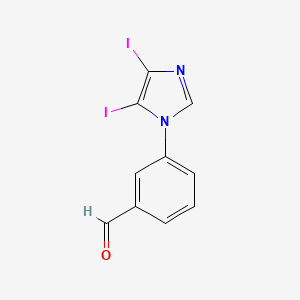
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with two iodine atoms at positions 4 and 5, and a benzaldehyde group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde typically involves the iodination of an imidazole derivative followed by formylation. One common method includes the following steps:
Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or dichloromethane.
Formylation: The iodinated imidazole is then subjected to formylation using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the benzaldehyde group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 3-(4,5-Diazido-1H-imidazol-1-yl)benzaldehyde or 3-(4,5-Dithioureido-1H-imidazol-1-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms may facilitate binding to specific sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3-(4,5-Dichloro-1H-imidazol-1-yl)benzaldehyde: Contains chlorine atoms instead of iodine, resulting in different reactivity and biological activity.
3-(4,5-Dibromo-1H-imidazol-1-yl)benzaldehyde: Contains bromine atoms, which may alter its electronic properties and reactivity compared to the diiodo derivative.
Uniqueness
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific interactions with biological targets or imaging techniques.
Eigenschaften
Molekularformel |
C10H6I2N2O |
|---|---|
Molekulargewicht |
423.98 g/mol |
IUPAC-Name |
3-(4,5-diiodoimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-3-1-2-7(4-8)5-15/h1-6H |
InChI-Schlüssel |
LYDOGOWPBWJBPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NC(=C2I)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
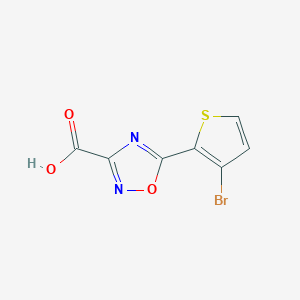

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

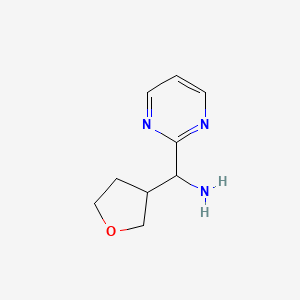

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
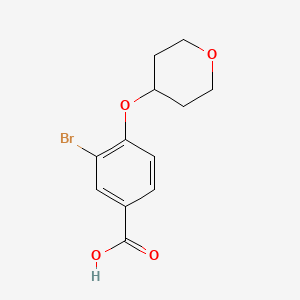
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
